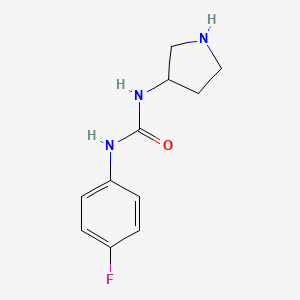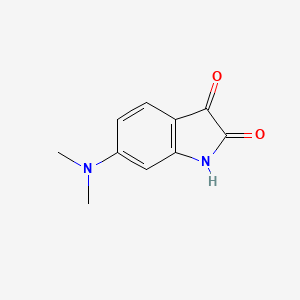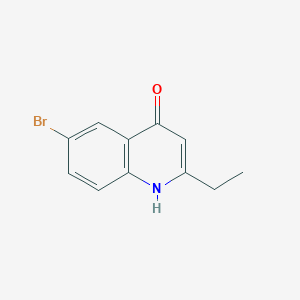
2-amino-N-(quinolin-3-yl)acetamide
概要
説明
2-amino-N-(quinolin-3-yl)acetamide is a compound with the molecular formula C11H11N3O and a molecular weight of 201.23 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 2-amino-N-(quinolin-3-yl)acetamide can be achieved via the reaction of 3-aminoquinoline with ethylcyanoacetate in dry toluene . Other synthesis protocols for quinoline derivatives include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The InChI code for 2-amino-N-(quinolin-3-yl)acetamide is 1S/C11H11N3O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) .Physical And Chemical Properties Analysis
2-amino-N-(quinolin-3-yl)acetamide is a powder at room temperature . It has a melting point of 108-110°C .科学的研究の応用
Molecular Structures and Coordination
- Spatial Orientations in Anion Coordination : 2-amino-N-(quinolin-3-yl)acetamide derivatives show varied spatial orientations influencing anion coordination. This property is crucial for understanding molecular interactions and designing molecular structures with specific functions (Kalita & Baruah, 2010).
Binding and Fluorescence Applications
- Interactions with Acids and Amino Acids : Certain derivatives interact with amino acids, carboxylic acids, and mineral acids, displaying changes in fluorescence intensity. This makes them valuable in developing sensors and studying molecular interactions (Kalita et al., 2011).
- Selective Fluorescent Sensors : Some derivatives serve as highly selective fluorescent sensors, particularly for distinguishing metal ions like cadmium from zinc, which is essential in environmental monitoring and biochemistry (Zhou et al., 2012).
Therapeutic Research
- Antitubercular Agents : Certain quinolin-4-yloxyacetamides, structurally similar to 2-amino-N-(quinolin-3-yl)acetamide, show potential as antitubercular agents, effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Pissinate et al., 2016).
- Synergy with Antituberculosis Drugs : These compounds also exhibit a synergistic effect with rifampin, a first-line antituberculosis drug, indicating their potential in developing novel therapeutics for tuberculosis treatment (Giacobbo et al., 2017).
Material Science and Chemistry
- Synthesis and Properties of Lanthanide Complexes : Aryl amide derivatives of 2-amino-N-(quinolin-3-yl)acetamide have been used to synthesize lanthanide complexes, exploring their luminescent properties for potential applications in material science and imaging technologies (Wu et al., 2006).
Safety And Hazards
The safety information for 2-amino-N-(quinolin-3-yl)acetamide includes several hazard statements such as H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The specificity and importance of the N-(2-arylethyl)quinolin-3-amine skeleton, which is similar to 2-amino-N-(quinolin-3-yl)acetamide, has been highlighted as a promising scaffold for anti-mycobacterial lead compounds . This suggests potential future directions for the development of new drugs based on this compound.
特性
IUPAC Name |
2-amino-N-quinolin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-6-11(15)14-9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWTYUYAUPBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(quinolin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






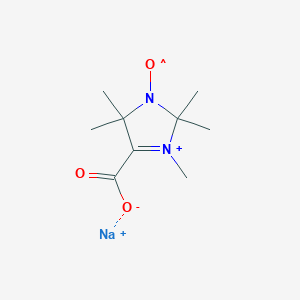
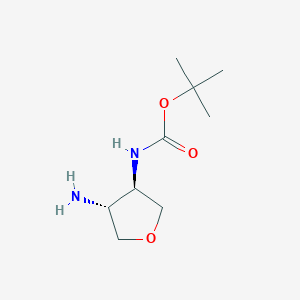
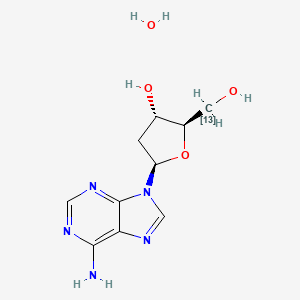
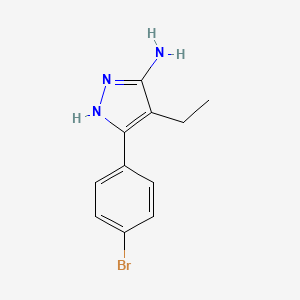
![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)

